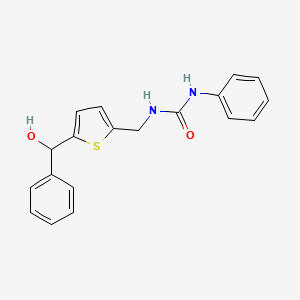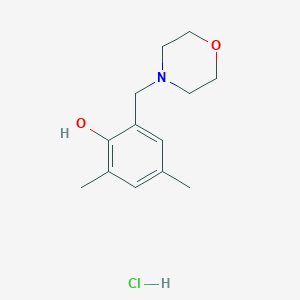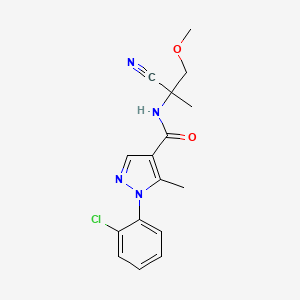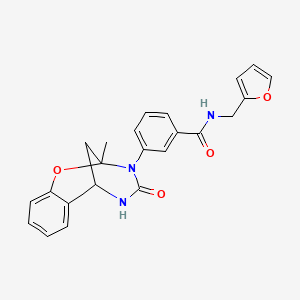![molecular formula C17H13N5O2S B2957102 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448046-92-1](/img/structure/B2957102.png)
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of compounds has been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles involves a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Scientific Research Applications
Anticancer Activity
Research has demonstrated the design, synthesis, and evaluation of compounds structurally related to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, showcasing significant anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial efficacy of compounds incorporating the 1,2,4-oxadiazole and thiadiazole scaffolds has been substantiated through the synthesis and evaluation of novel quaternary ammonium salts. These compounds displayed potent antimicrobial effects against common pathogens and had relatively low cytotoxicity against human cell lines, indicating their potential as novel antimicrobial agents (Xie et al., 2017).
Nematocidal Activity
Further research into the nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety revealed compounds with significant efficacy against Bursaphelenchus xylophilus, a pathogenic nematode. These findings suggest the potential of such compounds for agricultural applications, particularly as nematicides (Liu et al., 2022).
Fluorescence Characteristics
Additionally, the photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes have been explored. These compounds exhibited excellent photophysical properties, including large Stokes shifts and solid-state fluorescence, making them suitable for applications in material science and as fluorescence markers (Zhang et al., 2017).
Future Directions
The future directions for the study of 1,2,4-oxadiazoles include further refinement of the synthetic strategies for the organic and medicinal chemists . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
It is known that many drugs with a 1,2,4-oxadiazole moiety have been found to exhibit diverse biological activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific disease context.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, allowing these compounds to form stable interactions with their targets .
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound could influence multiple pathways, depending on the specific biological context.
Pharmacokinetics
For instance, the hydrogen bond acceptor properties of the oxadiazole ring could potentially enhance the compound’s solubility and absorption .
Result of Action
Given the diverse biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound could induce a variety of effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-10-18-16(24-20-10)9-11-4-2-3-5-13(11)19-17(23)12-6-7-14-15(8-12)22-25-21-14/h2-8H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBHMLHQJBNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B2957031.png)



![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)
![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)



